molecular formula C7H7NO3 B1337402 4-Hydroxy-6-methylnicotinic acid CAS No. 33821-58-8

4-Hydroxy-6-methylnicotinic acid

Cat. No. B1337402
CAS RN: 33821-58-8
M. Wt: 153.14 g/mol
InChI Key: AOJLDZLRTUWFFY-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylnicotinic acid (HL) is a compound that has been utilized in the synthesis of various lanthanide complexes. These complexes have been synthesized using a hydrothermal method, which involves the reaction of nitrate salts of lanthanide ions (Ln^III) with HL. The resulting complexes have been characterized by a range of techniques, including single-crystal X-ray diffraction, elemental analysis, FT-IR spectra, UV–vis spectra, TG analyses, and X-ray powder diffraction (XRPD) .

Synthesis Analysis

The hydrothermal synthesis of lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid has been successful in producing isomorphous lanthanide complexes. These complexes are homodinuclear species, which means they consist of two lanthanide ions bridged by two oxygen atoms from two L ligands. The synthesis process is characterized by the formation of these complexes in a controlled hydrothermal environment .

Molecular Structure Analysis

The molecular structure of the lanthanide complexes formed with 4-Hydroxy-6-methylnicotinic acid has been elucidated using single-crystal X-ray diffraction. The crystal structures consist of homodinuclear species, which are bridged by two oxygen atoms from two L ligands. This structural information is crucial for understanding the properties and potential applications of these complexes .

Chemical Reactions Analysis

The lanthanide complexes synthesized with 4-Hydroxy-6-methylnicotinic acid exhibit interesting photoluminescence properties. Specifically, the complex with samarium (Sm) demonstrates orange–red luminescence, while the complex with praseodymium (Pr) shows a luminescence spectrum typical for praseodymium complexes. These properties suggest potential applications in materials science, particularly in the field of luminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid have been studied using various analytical techniques. The complexes have been characterized by FT-IR spectra, which provide information on the functional groups present and their interactions. UV–vis spectra give insights into the electronic transitions within the complexes, and TG analyses help in understanding their thermal stability. Additionally, X-ray powder diffraction (XRPD) confirms the crystallinity and phase purity of the synthesized complexes .

Scientific Research Applications

Synthesis and Antibacterial Studies

4-Hydroxy-6-methylnicotinic acid has been studied for its potential in forming complexes with transition metals like Co, Ni, and Cu. These complexes, prepared by microwave irradiation, have been analyzed for their antibacterial properties against various bacteria including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Such studies indicate the potential application of 4-Hydroxy-6-methylnicotinic acid in developing new antibacterial agents (Verma & Bhojak, 2018).

Hydroxylation of Pyridine Carboxylic Acids

Research involving the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has demonstrated the capability to hydroxylate 6-methylnicotinate at the C2 position, producing 2-hydroxy-6-methylnicotinate. This enzymatic activity suggests the potential use of 4-Hydroxy-6-methylnicotinic acid in the preparation of hydroxylated heterocyclic carboxylic acid derivatives, with applications in organic synthesis and biotransformation processes (Tinschert et al., 2000).

Photoluminescence Properties

Studies on lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid have shown interesting photoluminescence properties. These complexes, synthesized via hydrothermal methods, have been characterized for their crystal structures and luminescent behaviors, suggesting potential applications in materials science, particularly in developing new photoluminescent materials (Guo et al., 2012).

Magnetic Properties in Coordination Compounds

Research into the magnetic properties derived from the coordination of 4-Hydroxy-6-methylnicotinic acid with 3d-metal ions has led to the discovery of compounds exhibiting unique magnetic behaviors. These findings could be significant in the field of material science, particularly in developing materials with specific magnetic properties (Razquin-Bobillo et al., 2022).

Crystal Structures and Hirshfeld Surface Analysis

The analysis of crystal structures and Hirshfeld surfaces of complexes derived from 4-Hydroxy-6-methylnicotinic acid has revealed insights into the intermolecular interactions and the influence of different metals on these interactions. Such studies are essential in crystallography and materials science for understanding the structural properties of molecular complexes (Luo et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and the compound should be handled in a well-ventilated area .

properties

IUPAC Name

6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLDZLRTUWFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955410
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methylnicotinic acid

CAS RN

33821-58-8, 67367-33-3
Record name 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methyl-nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-(dimethylaminomethylene)-4-oxo-6-methyl-2-pyrone (85.0 g) and ammonium hydroxide (500 ml) is slowly heated to 70° C. with the condenser outlet open. The mixture is heated at 70°-80° C. for 3 hours, concentrated to a volume of about 100 ml and acidified with 3N HCl to pH 5. The product is filtered and washed with water and diethyl ether to give 38.6 g of the title compound. Physical characteristics are as follows:
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Q Guo, XM Gao, P Wang, FC Liu - Journal of molecular structure, 2012 - Elsevier
… 4-Hydroxy-6-methylnicotinic acid (HL) with carboxyl and hydroxy functional groups has … Herein, four isostructural lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid have been …
A Dean, MG Ferlin, P Brun, I Castagliuolo… - Inorganica Chimica …, 2011 - Elsevier
… Following a previously described route depicted in Scheme 1 and 4-hydroxy-6-methylnicotinic acid DQ6 (2) was synthesised starting from commercial 4-hydroxy-6-methyl-2-pyrone [14], …
EC Taylor, JW Barton - Journal of the American Chemical Society, 1959 - ACS Publications
… However, an attempt to verify this structural assignment by Raney nickel cleavage of the product to 2~amino-4-hydroxy-6-methylnicotinic acid anilide was …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
T Kawasuji, BA Johns, H Yoshida, T Taishi… - Journal of Medicinal …, 2012 - ACS Publications
… After bromination of commercially available 4-hydroxy-6-methylnicotinic acid 1, amidation with 4-fluorobenzylamine was conducted to give the carbamoyl pyridone 3. Insertion of a …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
MN Gueye, M Dieng, IE Thiam, D Lo, AH Barry… - South African Journal of …, 2017 - ajol.info
… 2H2O (where Ln = Nd or Sm and HL = 4-Hydroxy-6-methylnicotinic acid).The bond lengths between carbon and oxygen atoms which are observed in both acetate groups [1.240 (3) Å-…
Number of citations: 38 www.ajol.info
J Sun, D Sun, S Yuan, D Tian, L Zhang… - … A European Journal, 2012 - Wiley Online Library
… 2-methylpyridinium chloride) (H 4 LCl 2 , Scheme 1), which can be readily synthesized by reaction of 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene and 4-hydroxy-6-methylnicotinic acid …
AM Starosotnikov, MA Bastrakov - International Journal of Molecular …, 2023 - mdpi.com
… 4-Hydroxy-6-methylnicotinic acid (32) was brominated and converted to 4-F-benzylamide 33 using HOBT and EDC (Scheme 8). The Bromine atom was then replaced with NaOMe and …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
I Palmer - 2018 - search.proquest.com
The master regulator of salicylic acid (SA)-mediated plant defense, NPR1 (NONEXPRESSER OF PR GENES 1), and its paralogs NPR3 and NPR4 act as SA receptors. After the …
XX Wang, JJ Zhao, Y Ma, CL Wang, N Ren… - Available at SSRN … - papers.ssrn.com
… Wang, FC Liu, Hydrothermal syntheses, crystal structures and properties of lanthanide complexes with 4-Hydroxy-6-methylnicotinic acid, J. Mol. Struct. …
Number of citations: 0 papers.ssrn.com
Y Mao, W Zhu, X Kong, Z Wang, H Xie, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… SOCl 2 (5 mL, 0.066 mol) was added dropwise to a suspension of 4-hydroxy-6-methylnicotinic acid 22 (5 g, 0.033 mol) in anhydrous MeOH (100 mL). The reaction solution was heated …

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